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Compound of Interest

Compound Name: Brigatinib C

Cat. No.: B12378538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical data on Brigatinib, a potent

anaplastic lymphoma kinase (ALK) inhibitor. It objectively compares Brigatinib's performance

against other ALK inhibitors, supported by experimental data, to inform research and drug

development in ALK-driven malignancies.

Comparative Efficacy of ALK Inhibitors
Brigatinib has demonstrated significant potency against both wild-type and mutated ALK in

numerous preclinical studies. The following tables summarize key quantitative data from these

trials, offering a direct comparison with other prominent ALK inhibitors such as Crizotinib,

Ceritinib, and Alectinib.

Table 1: In Vitro Kinase Inhibition (IC50, nM)
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Target Brigatinib Crizotinib Ceritinib Alectinib

Wild-Type ALK 0.6[1] - - -

EML4-ALK 14[2][3] 107[2][3] 37[2][3] 25[2][3]

NPM-ALK 1.5 - 12[1][4] 23 - 55[5] - -

ROS1 1.9[2] - - -

FLT3 2.1[2] - - -

IGF-1R 38[2] - - -

Insulin Receptor 262[2] - - -

EGFR

(L858R/T790M)
29 - 160[2][4] - - -

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase

activity in cell-free assays.

Table 2: Cellular Activity - Inhibition of ALK-Positive
Cancer Cell Lines (IC50, nM)

Cell Line Brigatinib Crizotinib Ceritinib Alectinib

Karpas-299

(ALCL, NPM-

ALK)

29[6] - - -

CLB-BAR

(Neuroblastoma,

ALK Δ4-11)

75.27 ± 8.89[7]
186.40 ±

17.28[7]
- -

CLB-GE

(Neuroblastoma,

ALK)

100.00 ±

17.53[7]
225 ± 26[7] - -

Panel of 7 ALK+

NSCLC & ALCL

lines

4 - 31 (GI50)[1]

[4]
- - -

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6128722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6372006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6372006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6372006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6372006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6128722/
https://aacrjournals.org/clincancerres/article/22/22/5527/79863/The-Potent-ALK-Inhibitor-Brigatinib-AP26113
https://ecancer.org/en/news/10372-new-preclinical-data-on-novel-tki-brigantinib-for-alk-lung-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388194/
https://aacrjournals.org/clincancerres/article/22/22/5527/79863/The-Potent-ALK-Inhibitor-Brigatinib-AP26113
https://www.selleckchem.com/products/brigatinib-ap26113.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5045374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5045374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5045374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5045374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6128722/
https://aacrjournals.org/clincancerres/article/22/22/5527/79863/The-Potent-ALK-Inhibitor-Brigatinib-AP26113
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IC50/GI50 values represent the concentration of the drug required to inhibit 50% of cell

growth/viability.

Table 3: Activity Against ALK Resistance Mutations
(IC50, nM)

ALK Mutation Brigatinib Crizotinib Ceritinib Alectinib

G1202R 184[2] >1000 >1000 >1000

L1196M <50[8] - - -

C1156Y <50[8] - - -

I1171S/T <50[8] - - -

F1174C/V <200[2] - - -

V1180L <50[8] - - -

L1152R/P <50[8] - - -

E1210K <50[8] - - -

G1269A <50[8] - - -

Brigatinib is notably effective against a wide range of clinically observed ALK mutations that

confer resistance to first and second-generation ALK inhibitors.[4][5][9]

Table 4: In Vivo Efficacy - Xenograft Models
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Model Treatment Dosage Outcome

Karpas-299 (ALCL)

Xenograft
Brigatinib 50-100 mg/kg, daily

Near-complete tumor

regression[2]

H2228 (NSCLC)

Xenograft
Brigatinib

10, 25, 50 mg/kg,

daily

Dose-dependent

tumor regression[4]

H2228 (NSCLC)

Xenograft
Crizotinib 100 mg/kg, daily

Efficacy similar to 10

mg/kg Brigatinib[4]

CLB-BAR

(Neuroblastoma)

Xenograft

Brigatinib
50 mg/kg, daily for 14

days

Potent inhibition of

tumor growth[7]

Table 5: Preclinical Pharmacokinetic Parameters of
Brigatinib

Parameter Value Species Dosing

Cmax 448 ng/mL Mouse 10 mg/kg, oral[6]

t1/2 5.8 h Mouse 10 mg/kg, oral[6]

Cmax 305 ng/mL Rat 10 mg/kg, oral[6]

t1/2 3.4 h Rat 10 mg/kg, oral[6]

Vss 7.8 L/kg Rat 3 mg/kg, IV[6]

CL 0.46 L/(h·kg) Rat 3 mg/kg, IV[6]

F% 52% Rat 10 mg/kg, oral[6]

Experimental Protocols
In Vitro Kinase Assay
A common method for assessing kinase inhibition is the LanthaScreen™ Eu Kinase Binding

Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay

measures the binding and displacement of a fluorescently labeled tracer to the kinase of

interest.
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Principle: A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor®

647-labeled tracer binds to the ATP-binding site of the kinase. This proximity results in a high

FRET signal. Test compounds that bind to the ATP site compete with the tracer, leading to a

decrease in the FRET signal.

General Procedure:

A dilution series of the test compound (e.g., Brigatinib) is prepared.

The kinase and a europium-labeled antibody are mixed and added to the assay plate.

The fluorescently labeled tracer is added to initiate the binding reaction.

The plate is incubated at room temperature for a specified period (e.g., 1 hour).

The TR-FRET signal is measured using a plate reader, and IC50 values are calculated

from the dose-response curves.

Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the

yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan

produced is proportional to the number of viable cells.

General Procedure:

Cells are seeded in a 96-well plate and allowed to attach overnight.

The cells are treated with a dilution series of the test compound for a specified duration

(e.g., 72 hours).

An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for

formazan crystal formation.
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The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to

dissolve the formazan crystals.

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader. IC50 values are then determined.

Mouse Xenograft Model
In vivo efficacy of anti-cancer compounds is often evaluated using xenograft models, where

human cancer cells are implanted into immunocompromised mice.

Principle: This model allows for the assessment of a drug's ability to inhibit tumor growth in a

living organism.

General Procedure:

Human cancer cells (e.g., ALK-positive NSCLC or neuroblastoma cell lines) are injected

subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

Tumors are allowed to grow to a palpable size.

Mice are randomized into treatment and control groups.

The treatment group receives the test compound (e.g., Brigatinib) orally or via another

appropriate route at a specified dose and schedule. The control group receives a vehicle.

Tumor volume is measured regularly (e.g., twice a week) using calipers.

At the end of the study, mice are euthanized, and tumors may be excised for further

analysis (e.g., Western blotting to assess target inhibition).
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Caption: ALK signaling and Brigatinib's mechanism of action.
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Caption: General workflow for preclinical evaluation of ALK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12378538?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

